molecular formula C12H14O3 B8508491 5-(Cyclobutylmethoxy)-1,3-benzodioxole

5-(Cyclobutylmethoxy)-1,3-benzodioxole

Cat. No.: B8508491
M. Wt: 206.24 g/mol
InChI Key: XRGGPDPCPLSEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Cyclobutylmethoxy)-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring substituted with a cyclobutylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclobutylmethoxy)-1,3-benzodioxole typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Cyclobutylmethoxy Group: The cyclobutylmethoxy group can be introduced via a nucleophilic substitution reaction. This involves the reaction of cyclobutylmethanol with a suitable leaving group on the benzodioxole ring, such as a halide or tosylate, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclobutylmethoxy)-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

5-(Cyclobutylmethoxy)-1,3-benzodioxole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Cyclobutylmethoxy)-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclopropylmethoxy)-1,3-benzodioxole: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    5-(Cyclopentylmethoxy)-1,3-benzodioxole: Contains a cyclopentyl group, leading to different steric and electronic properties.

    5-(Cyclohexylmethoxy)-1,3-benzodioxole: Features a cyclohexyl group, which may affect its reactivity and biological activity.

Uniqueness

5-(Cyclobutylmethoxy)-1,3-benzodioxole is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

5-(cyclobutylmethoxy)-1,3-benzodioxole

InChI

InChI=1S/C12H14O3/c1-2-9(3-1)7-13-10-4-5-11-12(6-10)15-8-14-11/h4-6,9H,1-3,7-8H2

InChI Key

XRGGPDPCPLSEEL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Starting from commercially available bromomethyl-cyclobutane and sesamol the title compound is obtained as colorless solid.
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